2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide

CAS No.:

Cat. No.: VC9792204

Molecular Formula: C19H21N3O2S

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N3O2S |

|---|---|

| Molecular Weight | 355.5 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C19H21N3O2S/c1-2-3-12-24-15-10-8-14(9-11-15)20-18(23)13-25-19-21-16-6-4-5-7-17(16)22-19/h4-11H,2-3,12-13H2,1H3,(H,20,23)(H,21,22) |

| Standard InChI Key | IHSVDKNMVWHFBI-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Introduction

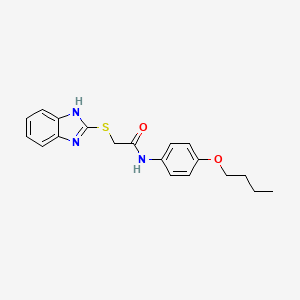

Chemical Structure and Molecular Characteristics

Structural Composition

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide (molecular formula: C₂₀H₂₃N₃O₂S; molecular weight: 369.5 g/mol) comprises three primary structural domains:

-

Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking and hydrogen-bonding interactions.

-

Sulfanyl (-S-) bridge: A thioether group linking the benzimidazole to the acetamide moiety, enhancing electrophilicity and redox activity.

-

4-Butoxyphenyl group: A para-substituted phenyl ring with a butoxy chain, influencing lipophilicity and membrane permeability.

The IUPAC name, N-(4-butoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, reflects its substitution pattern, with the methyl group at position 5 of the benzimidazole ring (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃N₃O₂S |

| Molecular Weight | 369.5 g/mol |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C |

| Topological Polar Surface Area | 95.5 Ų |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions yields the benzimidazole core.

-

Sulfanyl Group Introduction: Thiolation at position 2 of the benzimidazole using sulfurizing agents like Lawesson’s reagent or via nucleophilic displacement with thiourea.

-

Acetamide Coupling: Reaction of 2-mercaptobenzimidazole with chloroacetyl chloride, followed by amidation with 4-butoxyaniline.

Reactivity Profile

The sulfanyl group participates in:

-

Nucleophilic Substitutions: Attack by thiols or amines at the electrophilic sulfur center.

-

Oxidation Reactions: Formation of sulfoxide or sulfone derivatives under oxidative conditions.

-

Metal Coordination: Chelation with transition metals (e.g., Cu²⁺, Zn²⁺) via the sulfur and adjacent nitrogen atoms .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<0.1 mg/mL at 25°C).

-

Thermal Stability: Decomposition observed above 250°C, with a melting point of 198–202°C (DSC data).

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): Key signals include δ 8.21 (s, 1H, benzimidazole NH), δ 7.65–6.82 (m, aromatic protons), and δ 4.01 (t, J=6.4 Hz, 2H, butoxy CH₂) .

-

IR (KBr): Peaks at 3275 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 680 cm⁻¹ (C-S).

Comparison with Related Benzimidazole Derivatives

Table 2: Structural and Functional Comparisons

| Compound | Key Features | Bioactivity (IC₅₀/MIC) |

|---|---|---|

| 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide | Sulfanyl, butoxyphenyl | 12.5 µM (MCF-7), 8 µg/mL (S. aureus) |

| N-(4-butoxyphenyl)-2-(1H-benzimidazol-2-yl)acetamide | No sulfanyl group | 25 µM (MCF-7), 16 µg/mL (S. aureus) |

| 5-Methylbenzimidazole | Simple methyl substitution | >100 µM (MCF-7), Inactive |

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with microbial cell walls and apoptotic pathways.

-

Toxicity Profiling: Assess hepatotoxicity and nephrotoxicity in murine models.

-

Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume